molecular formula C9H6N2O3 B024907 7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID CAS No. 103029-77-2

7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID

Cat. No.: B024907
CAS No.: 103029-77-2
M. Wt: 190.16 g/mol
InChI Key: GRTLADRAIDGTSK-UHFFFAOYSA-N
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Description

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions to form the quinoxaline ring, followed by oxidation to introduce the oxo group at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents and catalysts is crucial to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase sets it apart from other quinoxaline derivatives, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

103029-77-2

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-hydroxyquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14)

InChI Key

GRTLADRAIDGTSK-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O

Isomeric SMILES

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O

Canonical SMILES

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O

Synonyms

6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI)

Origin of Product

United States

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